(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines an amino acid derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps The initial step often includes the protection of amino groups to prevent unwanted reactions This is followed by the coupling of the amino acid derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology
In biological research, this compound is explored for its potential role in enzyme inhibition and protein modification. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine
In medicine, (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry
In the industrial sector, this compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein structures, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid
- (2S)-2,6-diaminohexanoic acid
- 2,2,2-trifluoroacetic acid
Uniqueness
What sets (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid apart is its combination of an amino acid derivative with trifluoroacetic acid
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.3C2HF3O2/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;3*3-2(4,5)1(6)7/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);3*(H,6,7)/t9-,10-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNMAQFDBUWKS-QKEVMJATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F9N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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